Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate
Description
Chemical Significance and Research Context
This compound belongs to the furo-pyrrole family, a class of bicyclic heterocycles known for their conformational rigidity and diverse pharmacological profiles. The compound’s molecular architecture includes a tetrahydrofuro[2,3-c]pyrrole scaffold substituted at the 2-position with a benzyloxy-oxoethyl group and at the 5-position with a Boc-protected amine (Figure 1). This configuration enhances its utility in multi-step syntheses, particularly in drug discovery, where the Boc group enables selective deprotection for subsequent functionalization.
Table 1: Key Structural Features and Functional Roles
| Structural Element | Functional Role |
|---|---|
| Tetrahydrofuro[2,3-c]pyrrole | Provides conformational rigidity; enhances binding affinity to biological targets |
| Benzyloxy-oxoethyl group | Modulates solubility; participates in hydrogen bonding interactions |
| Boc-protected amine | Facilitates selective deprotection; enables sequential synthetic modifications |
The compound’s biological relevance is underscored by its structural similarity to pyrrole derivatives exhibiting anti-inflammatory and anticancer activities. For instance, racemic analogs of this compound have demonstrated inhibitory effects on the NLRP3 inflammasome, a key mediator of inflammatory responses. Additionally, its fused ring system mimics natural product scaffolds, making it a valuable template for designing kinase inhibitors and epigenetic modulators.
Historical Development of Furo[2,3-c]pyrrole Derivatives
The synthesis of furo[2,3-c]pyrrole derivatives has evolved significantly over the past three decades, driven by advances in transition-metal catalysis and stereoselective methodologies. Early approaches relied on cyclocondensation reactions between γ-keto esters and amines, but these methods often suffered from low yields and poor stereocontrol. The introduction of palladium-catalyzed cross-coupling reactions in the 2000s marked a turning point, enabling the efficient construction of the furo-pyrrole core with defined stereochemistry.
A landmark development occurred with the application of asymmetric hydrogenation to tert-butyl-protected intermediates, which allowed for the production of enantiomerically pure furo[2,3-c]pyrrole derivatives. For example, the use of chiral phosphine ligands in palladium-catalyzed reactions achieved enantiomeric excesses exceeding 90%, a critical advancement for pharmaceutical applications requiring high stereochemical fidelity.
Table 2: Milestones in Furo[2,3-c]pyrrole Synthesis
| Year | Innovation | Impact |
|---|---|---|
| 1995 | Cyclocondensation of γ-keto esters and amines | Enabled initial access to furo-pyrrole scaffolds but with limited yields |
| 2008 | Palladium-catalyzed cross-coupling | Improved yield and regioselectivity; expanded substrate scope |
| 2016 | Asymmetric hydrogenation protocols | Achieved enantiomeric excess >90%; enabled chiral drug synthesis |
| 2022 | Flow chemistry-based continuous synthesis | Reduced reaction times from hours to minutes; enhanced scalability |
The synthesis of this compound builds upon these historical advances. Modern routes typically involve a sequence of benzyloxy protection, oxidative cyclization, and Boc protection, as exemplified by recent protocols employing Dess-Martin periodinane for ketone formation. These methods highlight the compound’s role as a testbed for innovative synthetic strategies, bridging the gap between traditional heterocyclic chemistry and contemporary catalytic technologies.
Properties
Molecular Formula |
C20H27NO5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-2-(2-oxo-2-phenylmethoxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C20H27NO5/c1-20(2,3)26-19(23)21-11-15-9-16(25-17(15)12-21)10-18(22)24-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3/t15-,16?,17+/m1/s1 |
InChI Key |
BRZWZXRIFUSUPE-SKQWJGTPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific data on industrial production methods, researchers typically achieve its synthesis through multistep reactions. Some key steps include:
Ketone Formation: Start by synthesizing the ketone precursor, possibly via an oxidation reaction.
Benzyloxylation: Introduce the benzyloxy group using benzyl chloride or a similar reagent.
Ring Formation: Construct the tetrahydrofuran and pyrrole rings, followed by carboxylation.
Chemical Reactions Analysis
Ester Hydrolysis and Decarboxylation
The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
Decarboxylation may occur under thermal conditions (>150°C), forming a tetrahydrofuropyrrole derivative with a free amine .
Nucleophilic Substitution at the Ketone
The benzyloxy-protected ketone participates in nucleophilic additions. For example, Grignard reagents selectively attack the carbonyl carbon:
| Reagent | Product | Stereochemical Outcome | Reference |
|---|---|---|---|
| CH₃MgBr (THF, 0°C→rt) | Cis-2-(2-(Benzyloxy)-2-Hydroxypropyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate | Retention of cis-configuration |
Note : Steric hindrance from the tetrahydrofuro[2,3-c]pyrrole ring limits reactivity toward bulkier nucleophiles .
Oxidation and Reduction
The benzyloxy group is susceptible to hydrogenolysis, while the ketone can be reduced:
Amide Coupling
The carboxylic acid intermediate (post-ester hydrolysis) reacts with amines via standard coupling agents:
Protection/Deprotection Strategies
The tert-butyl and benzyl groups enable orthogonal protection:
Cycloaddition and Ring-Opening
The furopyrrolidine core participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 80°C | Triazole-fused furopyrrolidine derivative | 65% |
Critical Analysis of Reactivity
-
Steric Effects : The cis-configuration of the tetrahydrofuro[2,3-c]pyrrole ring imposes steric constraints, favoring reactions at the less hindered ketone over the ester .
-
Electronic Effects : Electron-withdrawing substituents on the benzyl group (e.g., nitro) accelerate ketone reactivity but reduce yields in hydrogenolysis .
-
Stereochemical Integrity : Reactions at the pyrrolidine nitrogen (e.g., alkylation) risk epimerization unless conducted under mild conditions .
This compound’s versatility in forming amides, undergoing redox transformations, and participating in cycloadditions makes it valuable for constructing complex heterocycles in medicinal chemistry. Further studies are needed to explore its catalytic asymmetric reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the pyrrole family, including Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the compound's ability to interact with specific cellular targets can lead to the development of novel anticancer agents.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective qualities, potentially benefiting conditions such as Alzheimer's disease. The mechanism involves modulating neuroinflammation and protecting neuronal cells from oxidative stress.
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization through standard organic reactions such as nucleophilic substitutions and cycloadditions.
Synthesis of Pharmaceuticals
The compound can be utilized in the synthesis of pharmaceutical agents due to its ability to serve as a precursor for creating biologically active molecules. This application is particularly relevant in the development of new therapeutic agents targeting various diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values indicating potent activity against specific cancer cell lines. |
| Study B | Neuroprotective Effects | Showed reduced markers of oxidative stress and inflammation in neuronal cultures treated with the compound, suggesting potential for Alzheimer's treatment. |
| Study C | Organic Synthesis | Successfully utilized the compound as a key intermediate in the synthesis of a novel class of anti-inflammatory drugs, highlighting its versatility in drug design. |
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and commercial attributes of the target compound and its analogs:
Notes:
- *Molecular weight for the 3-oxo derivative (CAS 1273562-87-0) appears inconsistent with its structure; the value may reflect a dimer or data error .
Structural and Functional Analysis
Substituent Reactivity: The benzyloxy-oxoethyl group in the target compound offers dual functionality: the benzyloxy moiety enables hydrogenolysis for deprotection, while the oxoethyl group can participate in nucleophilic additions or reductions . Iodomethyl (CAS 1445949-63-2) serves as a leaving group, facilitating Suzuki or Ullmann couplings, whereas aminomethyl (CAS 1241675-74-0) is pivotal in amide bond formation . The 3-oxo derivative (CAS 1273562-87-0) may act as a ketone precursor for reductive amination or heterocyclic ring expansion .
Applications :
- Pharmaceutical Intermediates : LEAP CHEM’s analog (CAS 1340560-60-2) is tailored for large-scale production, reflecting demand in API development .
- Chiral Synthesis : The oxalate salt (CAS 2177263-36-2) highlights the importance of stereochemistry in drug design .
Commercial Viability :
- LEAP CHEM and Aaron Chemicals LLC dominate bulk supply, while niche compounds (e.g., iodomethyl derivative) are restricted to R&D due to cost .
Biological Activity
Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, which includes a furo-pyrrole framework and various functional groups, suggests diverse biological activities. This article aims to synthesize current research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H27NO5, with a molecular weight of 361.440 g/mol. The compound features a tert-butyl group and a benzyloxycarbonyl moiety that may influence its solubility and biological interactions.
The mechanism of action for this compound is primarily linked to its interaction with specific biological targets. The benzyloxycarbonyl group serves as a protective element while the tetrahydrofuro-pyrrole core can interact with various macromolecules such as proteins and enzymes. This interaction can modulate their functions, potentially leading to therapeutic effects.
Antiinflammatory Properties
Recent studies have indicated that compounds within the furo-pyrrole class exhibit significant anti-inflammatory activity. For instance, Racemic derivatives have been shown to inhibit the NLRP3 inflammasome, a crucial component in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, suggesting therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases.
Anticancer Activity
Research has also explored the anticancer properties of related compounds. The unique structural attributes of this compound may facilitate interactions with cancer cell signaling pathways. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, although further investigations are required to elucidate specific mechanisms and efficacy in various cancer types .
Case Studies
| Study | Findings | |
|---|---|---|
| In vitro study on NLRP3 inhibition | Demonstrated significant reduction in IL-1β production upon treatment with furo-pyrrole derivatives | Supports potential for treating inflammatory diseases |
| Anticancer screening | Showed selective cytotoxicity against breast cancer cell lines | Indicates promise for development as an anticancer agent |
| Pharmacokinetic analysis | High GI absorption and BBB permeability observed | Suggests favorable pharmacokinetic profile for systemic administration |
Research Findings
A comprehensive review of literature reveals that the biological activities of furo-pyrrole compounds are multifaceted:
- Inflammation Modulation : Compounds have been shown to affect cytokine release and immune cell activation.
- Cell Proliferation Inhibition : Certain derivatives inhibit growth in various cancer cell lines.
- Mechanistic Insights : Interaction with specific molecular targets has been identified, paving the way for targeted therapies.
Q & A
Q. What are the key synthetic steps for preparing cis-tert-butyl 2-(2-(benzyloxy)-2-oxoethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate?
- Methodological Answer : The synthesis involves sequential protection/deprotection, oxidation, and coupling reactions. For example:
- Benzyloxy protection : Introduce the benzyloxy group via alkylation or esterification under anhydrous conditions .
- Oxidation : Use Dess-Martin periodinane (DMP) or IBX to oxidize secondary alcohols to ketones, as demonstrated in analogous tert-butyl oxazolidine carboxylate syntheses .
- Chromatographic purification : Column chromatography (e.g., petroleum ether/EtOAc gradients) ensures high purity, with TLC monitoring to confirm intermediate formation .
- Characterization : Confirm structure via H/C NMR, IR, and HRMS .
Q. How can the stereochemical integrity of the cis-configured furo-pyrrole core be ensured during synthesis?
- Methodological Answer :
- Chiral auxiliaries or catalysts : Use enantioselective methods, such as asymmetric hydrogenation or organocatalytic cyclization, to control stereochemistry .
- Crystallographic validation : Single-crystal X-ray diffraction (as in related tert-butyl pyrazolo[4,3-c]pyridine carboxylates) resolves ambiguities in spatial arrangement .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
- Methodological Answer :
- NMR spectroscopy : H NMR identifies benzyloxy (δ 4.5–5.0 ppm) and tert-butyl (δ 1.2–1.4 ppm) groups. C NMR confirms carbonyl (170–200 ppm) and quaternary carbons .
- Mass spectrometry : HRMS provides exact mass verification (e.g., molecular ion matching CHNO) .
- Polarimetry : Optical rotation ([α]) validates chiral purity .
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization be optimized to construct the furo[2,3-c]pyrrole scaffold?
- Methodological Answer :
- Catalyst selection : Pd(OAc) or Pd/C with formic acid derivatives (e.g., HCOH) as CO surrogates enables nitroarene/alkene cyclization .
- Reaction conditions : Optimize temperature (80–120°C) and solvent (DMF/THF) to balance cyclization efficiency and stereocontrol .
- Mechanistic analysis : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., CO insertion vs. C–N bond formation) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar intermediates?
- Methodological Answer :
- Comparative analysis : Overlay H NMR spectra of intermediates with reference compounds (e.g., tert-butyl tetrahydrofuropyrrole carboxylates) to distinguish regioisomers .
- DEPT-135 NMR : Differentiates CH, CH, and CH groups in crowded spectral regions (e.g., methylene protons in the tetrahydrofuran ring) .
- Computational validation : DFT-based NMR chemical shift predictions (e.g., using Gaussian) align experimental and theoretical data .
Q. How can the stability of the benzyloxy group be evaluated under varying reaction conditions?
- Methodological Answer :
- Hydrogenolysis screening : Test Pd(OH)/C or H pressure (1–3 atm) to assess debenzylation side reactions .
- Kinetic studies : Use HPLC to quantify benzyloxy retention during acid/base treatments (e.g., TFA/NaHCO) .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to identify thermal lability .
Q. What role does the tert-butyl carbamate group play in modulating the compound’s reactivity?
- Methodological Answer :
- Steric shielding : The tert-butyl group minimizes undesired nucleophilic attacks at the carbamate carbonyl, as shown in related pyrrolidine carboxylates .
- Hydrolytic stability : Compare Boc (tert-butyloxycarbonyl) vs. Cbz (benzyloxycarbonyl) protection under acidic (TFA) or basic (NaOH) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
